1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea
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Overview
Description
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine moiety linked to an o-tolyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyridine: The pyrazolo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Urea Formation: The urea linkage is formed by reacting the pyrazolo[1,5-a]pyridine derivative with an isocyanate or by using phosgene and an amine.
Coupling with o-Tolyl Group: The final step involves coupling the urea derivative with an o-tolyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-6-2-3-7-14(12)19-16(21)17-10-13-11-18-20-9-5-4-8-15(13)20/h2-9,11H,10H2,1H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHOCKRYIZXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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